molecular formula C12H12N2O3S B1621247 Ethyl 6-acetyl-3-aminothieno[2,3-b]pyridine-2-carboxylate CAS No. 499771-18-5

Ethyl 6-acetyl-3-aminothieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B1621247
CAS No.: 499771-18-5
M. Wt: 264.3 g/mol
InChI Key: YUSVJLGKJRYGMF-UHFFFAOYSA-N
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Description

Molecular Structure and Classification

Ethyl 6-acetyl-3-aminothieno[2,3-b]pyridine-2-carboxylate possesses a molecular formula of C₁₂H₁₂N₂O₃S and a molecular weight of 264.30 grams per mole. The compound features a bicyclic core structure consisting of a thiophene ring fused to a pyridine ring in a [2,3-b] arrangement, creating a thieno[2,3-b]pyridine framework. This heterocyclic system contains both nitrogen and sulfur heteroatoms, classifying it as a mixed heteroaromatic compound.

The molecular architecture incorporates several distinct functional groups strategically positioned around the fused ring system. At the 2-position of the thieno[2,3-b]pyridine core, an ethyl carboxylate ester group (COOC₂H₅) is attached, providing ester functionality. The 3-position bears a primary amino group (NH₂), while the 6-position contains an acetyl substituent (COCH₃). This substitution pattern creates a highly functionalized molecule with multiple reactive sites available for further chemical modification.

The compound belongs to the broader classification of heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements as ring members. More specifically, it falls under the category of fused heterocycles, where two or more rings share common bonds. The thieno[2,3-b]pyridine core represents a fusion of a five-membered thiophene ring with a six-membered pyridine ring.

Property Value Reference
Molecular Formula C₁₂H₁₂N₂O₃S
Molecular Weight 264.30 g/mol
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 6
Rotatable Bond Count 4
XLogP3-AA 2.6
Exact Mass 264.05686342 Da

Historical Development of Thienopyridine Chemistry

The chemistry of thienopyridines has evolved significantly since the mid-20th century, with systematic investigations beginning in earnest during the 1960s. Early research focused on the synthesis and characterization of basic thieno[2,3-b]pyridine and thieno[3,2-b]pyridine systems. These foundational studies established the fundamental synthetic pathways and chemical properties that would later enable the development of more complex derivatives like this compound.

The systematic exploration of thienopyridine chemistry gained momentum through the work of researchers who developed reliable synthetic routes to these bicyclic systems. The chemistry of thienopyridines was extensively studied, with particular attention to the thieno[2,3-b]pyridine framework, which forms the core structure of numerous compounds including the target molecule. These early investigations established the basic substitution patterns and reactivity profiles that characterize this class of heterocyclic compounds.

Significant advances in thienopyridine chemistry occurred through the development of direct substitution methodologies. Research demonstrated that the thieno[2,3-b]pyridine system could undergo various types of direct substitution reactions, including nitration, halogenation, and acylation, providing pathways to introduce functional groups at specific positions around the ring system. These methodological developments were crucial for accessing complex derivatives with multiple substituents.

The evolution of synthetic methodologies for thienopyridines continued with the development of cyclization approaches. Research demonstrated that appropriately substituted precursors could undergo intramolecular cyclization reactions to form the desired thieno[2,3-b]pyridine frameworks. These cyclization strategies, including Thorpe-Zeigler cyclizations, provided efficient routes to construct the fused heterocyclic systems while simultaneously introducing various functional groups.

Modern synthetic approaches to thienopyridine derivatives have incorporated advanced methodologies such as microwave-assisted synthesis and multi-component reactions. Studies have shown that ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate derivatives can serve as versatile precursors for the synthesis of complex fused ring systems through one-pot, three-component reactions. These contemporary developments have expanded the synthetic accessibility of highly substituted thienopyridine derivatives.

Nomenclature and Identification Systems

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for naming complex heterocyclic compounds. The International Union of Pure and Applied Chemistry name for this compound is this compound, which precisely describes the structural features and substitution pattern.

The nomenclature system begins with the identification of the parent heterocyclic framework, designated as thieno[2,3-b]pyridine. The bracketed numbers [2,3-b] indicate the specific fusion pattern between the thiophene and pyridine rings, where the thiophene ring is fused across the 2,3-positions of the pyridine ring to form the bicyclic system. This notation is essential for distinguishing between different possible fusion patterns such as thieno[3,2-b]pyridine or thieno[3,4-b]pyridine.

The substituent groups are named and numbered according to their positions on the fused ring system. The compound contains three distinct substituents: an amino group at position 3, an acetyl group at position 6, and an ethyl carboxylate group at position 2. The numbering system for thieno[2,3-b]pyridine follows established conventions for fused heterocyclic systems, ensuring unambiguous identification of substitution positions.

Alternative naming systems provide additional identification methods for this compound. The Chemical Abstracts Service registry system assigns specific structural descriptors, while various database entries may employ slightly different naming conventions while maintaining structural accuracy. Synonymous names include variations such as "Thieno[2,3-b]pyridine-2-carboxylic acid, 6-acetyl-3-amino-, ethyl ester".

The compound's identification is further enhanced through various molecular representation systems. The Simplified Molecular Input Line Entry System representation is CCOC(=O)C1=C(N)C2=CC=C(N=C2S1)C(C)=O, which provides a linear text-based description of the molecular structure. The International Chemical Identifier system offers another standardized representation: InChI=1S/C12H12N2O3S/c1-3-17-12(16)10-9(13)7-4-5-8(6(2)15)14-11(7)18-10/h4-5H,3,13H2,1-2H3.

Registration and Database Entries

This compound is registered in multiple chemical databases and regulatory systems worldwide. The Chemical Abstracts Service has assigned the registry number 499771-18-5 to this compound, providing a unique identifier that facilitates database searches and regulatory tracking. This Chemical Abstracts Service number serves as the primary identifier across most chemical databases and commercial suppliers.

The compound is extensively documented in the PubChem database, where it is assigned PubChem Compound Identifier 2747019. The PubChem entry provides comprehensive information including molecular structure representations, calculated properties, and various naming conventions. The database entry was created on July 19, 2005, and has been regularly updated, with the most recent modification occurring on May 24, 2025.

Multiple governmental and regulatory databases maintain records of this compound. The Environmental Protection Agency's Distributed Structure-Searchable Toxicity database includes the compound under the identifier DTXSID70372625. This registration facilitates environmental and safety assessments, although specific toxicological data may be limited for this particular compound.

International database systems also provide comprehensive coverage of this compound. Wikidata maintains an entry under identifier Q82160435, contributing to the global accessibility of chemical information. The compound appears in various commercial chemical databases maintained by suppliers and manufacturers, including entries in specialized fine chemical catalogs.

Database Identifier Type Reference
Chemical Abstracts Service 499771-18-5 Registry Number
PubChem 2747019 Compound Identifier
Environmental Protection Agency DSSTox DTXSID70372625 Substance Identifier
Wikidata Q82160435 Database Entry
MDL Number MFCD00833319 Catalog Number

Commercial availability of this compound is documented through various chemical suppliers and catalog systems. The compound is available from specialized fine chemical manufacturers, with typical purities ranging from 95% to higher grades depending on the intended application. Pricing information varies significantly based on quantity, purity requirements, and supplier, with small research quantities typically commanding premium prices due to the specialized nature of this heterocyclic compound.

The compound's registration status in various regulatory frameworks reflects its primarily research-oriented applications. While comprehensive safety and environmental data may be limited, the compound's presence in multiple database systems ensures proper tracking and identification for research and development purposes. The extensive database coverage facilitates literature searches, synthetic planning, and property prediction efforts across diverse research applications.

Properties

IUPAC Name

ethyl 6-acetyl-3-aminothieno[2,3-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S/c1-3-17-12(16)10-9(13)7-4-5-8(6(2)15)14-11(7)18-10/h4-5H,3,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUSVJLGKJRYGMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=C(C=C2)C(=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70372625
Record name ethyl 6-acetyl-3-aminothieno[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

499771-18-5
Record name Ethyl 6-acetyl-3-aminothieno[2,3-b]pyridine-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=499771-18-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 6-acetyl-3-aminothieno[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-acetyl-3-aminothieno[2,3-b]pyridine-2-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 3-aminothieno[2,3-b]pyridine-2-carboxylate with ethyl acetate under specific conditions to introduce the ethyl ester group . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the mixture is refluxed to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-acetyl-3-aminothieno[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 6-acetyl-3-aminothieno[2,3-b]pyridine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Ethyl 6-acetyl-3-aminothieno[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name (CAS) Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Features/Applications References
Ethyl 6-acetyl-3-aminothieno[2,3-b]pyridine-2-carboxylate (499771-18-5) 6-acetyl, 3-amino, 2-ethyl ester C₁₂H₁₂N₂O₃S 264.3 Reactive sites for derivatization; pharmaceutical intermediate
Ethyl 5-bromothieno[2,3-b]pyridine-2-carboxylate (1234615-97-4) 5-bromo, 2-ethyl ester C₉H₆BrNO₂S 296.1 Bromine enables cross-coupling reactions (e.g., Suzuki)
Ethyl 3-amino-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxylate (612514-60-0) 6-(4-methylphenyl), 3-amino, 2-ethyl ester C₁₈H₁₇N₂O₂S 325.4 Aryl group enhances lipophilicity; potential kinase inhibitor
Ethyl 4-(chloromethyl)-3-methyl-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2-carboxylate (86628-24-2) 4-(chloromethyl), 3-methyl, 6-oxo C₁₂H₁₂ClNO₃S 285.7 Chloromethyl and ketone groups for further functionalization
Ethyl 2-amino-6-butanoyl-thieno[2,3-c]pyridine-3-carboxylate (1148027-17-1) 6-butanoyl, 2-amino, thieno[2,3-c]pyridine core C₁₄H₂₀N₂O₃S 296.4 Extended acyl chain for solubility modulation
Ethyl 6-Boc-2-amino-4,7-dihydro-5H-thieno[2,3-c]pyridine-3-carboxylate (193537-14-3) 6-Boc-protected amino, dihydro core C₁₅H₂₂N₂O₄S 326.4 Boc group stabilizes amine for peptide synthesis

Structural and Functional Insights

Core Heterocycle Variations
  • Thieno[2,3-b]pyridine vs. Thieno[2,3-c]pyridine: The position of ring fusion (b vs. c) alters electronic properties. For example, thieno[2,3-c]pyridine derivatives (e.g., CAS 1148027-17-1) exhibit reduced aromaticity compared to the [2,3-b] system, affecting reactivity .
  • Dihydro vs.
Substituent Effects
  • Electron-Withdrawing Groups (EWGs) : The acetyl group (CAS 499771-18-5) and bromine (CAS 1234615-97-4) deactivate the ring, directing electrophilic substitution to specific positions .
  • Amino Group Reactivity: The free -NH₂ in the target compound allows for diazotization or condensation reactions, whereas Boc-protected analogs (e.g., CAS 193537-14-3) require deprotection for further modification .
  • Aryl vs.

Physicochemical Properties

  • Solubility: Esters (e.g., ethyl carboxylates) generally improve solubility in organic solvents, while acyl chains (e.g., butanoyl in CAS 1148027-17-1) enhance lipid compatibility .
  • Stability : The Boc group in CAS 193537-14-3 protects amines from oxidation, critical for multi-step syntheses .

Biological Activity

Ethyl 6-acetyl-3-aminothieno[2,3-b]pyridine-2-carboxylate (CAS Number: 499771-18-5) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article explores the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H12N2O3S
  • Molecular Weight : 264.3 g/mol
  • IUPAC Name : this compound
  • SMILES Notation : CCOC(=O)C1=C(N)C2=CC=C(N=C2S1)C(C)=O

Antiproliferative Activity

Recent studies have indicated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For example, it has been shown to inhibit cell growth with IC50 values in the micromolar range.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Cell Line IC50 (μM)
HeLa1.1
L12102.8
CEM2.3

These values suggest that the compound is particularly potent against HeLa cells, which are derived from cervical cancer.

The biological activity of this compound is primarily attributed to its interaction with tubulin, leading to cell cycle arrest and apoptosis. Molecular docking studies have shown that the compound binds to the colchicine site on tubulin, inhibiting its polymerization. This interaction results in the accumulation of cells in the G2/M phase of the cell cycle and subsequent induction of apoptosis.

Case Study: Apoptosis Induction

In a study involving K562 cells (a human leukemia cell line), treatment with this compound resulted in a dose-dependent increase in apoptotic cells. Flow cytometry analysis revealed that at IC50 concentrations, approximately 32.87% of cells underwent apoptosis after 72 hours of treatment.

Selectivity Towards Cancer Cells

One notable aspect of this compound is its selectivity for cancer cells over normal human peripheral blood mononuclear cells (PBMCs). In vitro tests indicated that the IC50 values for PBMCs were significantly higher than those for cancer cells, suggesting a favorable therapeutic window.

Summary of Findings

The following key points summarize the biological activity of this compound:

  • Antiproliferative Effects : Demonstrates significant growth inhibition in various cancer cell lines.
  • Mechanism : Acts by binding to tubulin and inducing cell cycle arrest and apoptosis.
  • Selectivity : Exhibits higher toxicity towards cancer cells compared to normal cells.

Q & A

Q. What are the established synthetic routes for Ethyl 6-acetyl-3-aminothieno[2,3-b]pyridine-2-carboxylate?

The synthesis typically involves cyclocondensation of precursors like ethyl 3-aminothiophene carboxylates with acetyl-containing reagents. For example, derivatives of thieno[2,3-b]pyridine are synthesized via multi-step reactions under reflux conditions, often using acetic anhydride or acetyl chloride to introduce the acetyl group. Yield optimization (e.g., 45–90%) depends on solvent choice (e.g., ethanol, DMF) and reaction time .

Q. How is the compound characterized spectroscopically?

Key methods include:

  • IR spectroscopy : Peaks at ~1660 cm⁻¹ (C=O stretch) and ~3350–3487 cm⁻¹ (NH₂ stretch) confirm functional groups .
  • NMR : ¹H and ¹³C NMR identify aromatic protons (δ 6.5–8.5 ppm) and ester/amide carbons (δ 160–170 ppm). DEPT and 2D NMR (e.g., COSY, HSQC) resolve complex coupling patterns in fused-ring systems .
  • Mass spectrometry : HRMS provides exact mass confirmation (e.g., [M+H]⁺ calculated within 1 ppm error) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in thieno[2,3-b]pyridine derivatives?

Single-crystal X-ray diffraction using programs like SHELXL refines bond lengths, angles, and torsional conformations. For example, studies on triamino-thieno[2,3-b]pyridine derivatives resolved hydrogen-bonding networks (N–H⋯O/N interactions) and confirmed planarity of the fused-ring system. Discrepancies in computational vs. experimental bond angles (e.g., C–S–C deviations >2°) highlight the need for empirical validation .

Q. What strategies optimize cytotoxic activity evaluation against multidrug-resistant (MDR) cell lines?

  • Dose-response assays : Use IC₅₀ values (e.g., 0.1–10 µM) to compare potency between derivatives.
  • Mechanistic studies : Assess P-glycoprotein inhibition via calcein-AM assays to identify compounds overcoming MDR .
  • SAR analysis : Substituents like electron-withdrawing groups (e.g., nitro, acetyl) enhance cytotoxicity by increasing membrane permeability .

Q. How to address discrepancies in NMR data during derivative synthesis?

  • Dynamic effects : Rotameric equilibria (e.g., ester groups) split peaks; variable-temperature NMR (VT-NMR) collapses these into singlets.
  • Impurity profiling : HRMS detects byproducts (e.g., deacetylated intermediates), while column chromatography (silica gel, ethyl acetate/hexane) isolates pure fractions .

Methodological Guidance

  • Synthetic troubleshooting : Low yields may result from moisture-sensitive intermediates; use anhydrous solvents and inert atmospheres .
  • Crystallization : Diffraction-quality crystals form via slow evaporation in ethanol/water (1:1) at 4°C .
  • Biological assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across ≥3 independent experiments .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-acetyl-3-aminothieno[2,3-b]pyridine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 6-acetyl-3-aminothieno[2,3-b]pyridine-2-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.